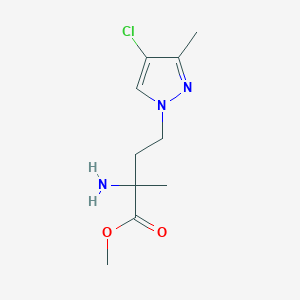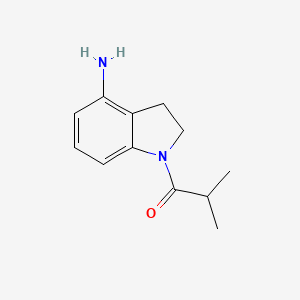![molecular formula C9H19N B13535801 rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans is a chiral amine compound with a cyclopropyl group substituted by a 2,2-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method is the reaction of 2,2-dimethylpropylmagnesium bromide with a suitable cyclopropyl ketone, followed by reductive amination to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the desired stereochemistry is achieved.
Analyse Des Réactions Chimiques
Types of Reactions
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanol
- [(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methylamine
- [(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]carboxylic acid
Uniqueness
rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans is unique due to its specific stereochemistry and the presence of both a cyclopropyl and a 2,2-dimethylpropyl group. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C9H19N |
|---|---|
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H19N/c1-9(2,3)5-7-4-8(7)6-10/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
OVRVSJUMJJPPDZ-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)C[C@@H]1C[C@H]1CN |
SMILES canonique |
CC(C)(C)CC1CC1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


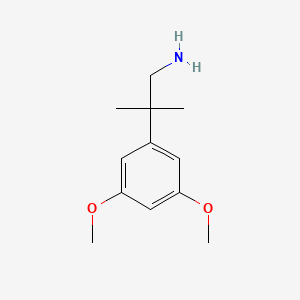
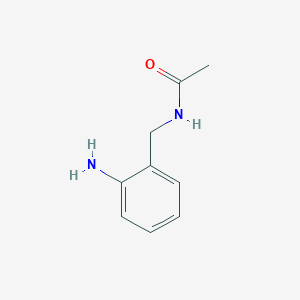
![3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)

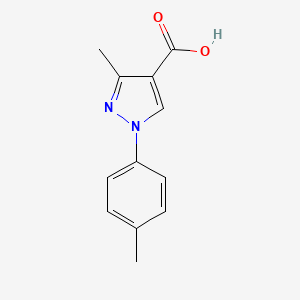


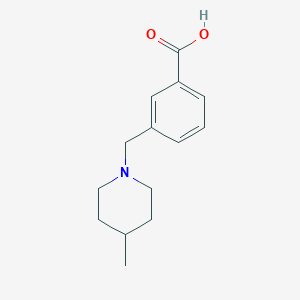
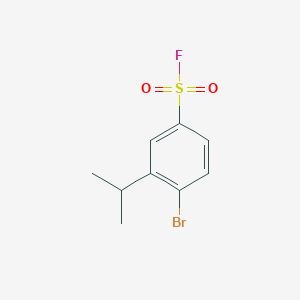

![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)

